1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

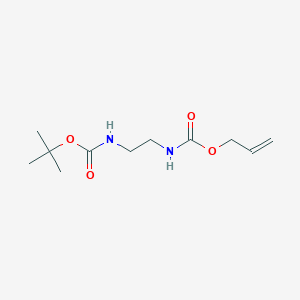

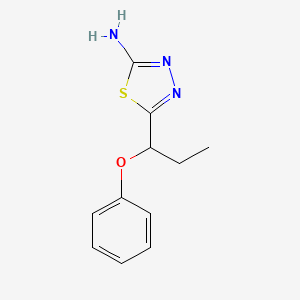

1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, also known as Boc-THQ-4-COOH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. Its unique chemical structure and properties make it a promising candidate for the development of new drugs and therapies.

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation of Indolylboronic Acids

The compound can be used in the preparation of indolylboronic acids . Indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature . The first approach is based on the cross-coupling of aryl- or heteroarylboronic acids with electrophilic indolyl templates .

Radiation-Induced Reactions

The compound can be used in radiation-induced reactions . Radiation-induced reactions in chemically amplified resists based on deprotection of t-butoxycarbonyl groups have been investigated .

Synthesis of Substituted Indoles

The compound can be used in the synthesis of substituted indoles . The synthetic approaches for the preparation of substituted indoles can be divided into two main groups. The first group consists of methodologies involving both transition-metal-catalyzed and transition-metal-free cyclization strategies for ortho-substituted benzenes bearing the nitrogen-containing functional group .

Biological Activities

Indole derivatives, which can be synthesized using this compound, are associated with a variety of biological activities . Substituted indoles have been reported as affinity probes for the 5-hydroxytryptamine receptor, selective tumor-associated carbonic anhydrase inhibitors, carboxamide spleen tyrosine kinase inhibitors, selective inhibitors with broad hepatitis C virus genotype activity, Nav1.7 inhibitors, and TNFα inhibitors .

Material Chemistry Applications

Indole derivatives, which can be synthesized using this compound, have applications in the field of material chemistry . Indole is one of the simplest fused heterocyclic compounds known to act as a key scaffold of many naturally occurring molecules .

Mécanisme D'action

Target of Action

The tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions . The compound’s interaction with its targets involves the addition of the Boc group to the amine, effectively protecting it during synthesis. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound plays a significant role in organic synthesis, particularly in the protection and deprotection of the amine functional group . This process is crucial in the synthesis of complex molecules, including peptides and other bioactive compounds.

Result of Action

The addition of the Boc group to an amine protects the amine from reacting under conditions that would otherwise cause it to do so. This allows for more complex molecules to be synthesized with amines without unwanted side reactions. Once the synthesis is complete, the Boc group can be removed to free the amine .

Action Environment

The action of the compound, particularly the addition and removal of the Boc group, is influenced by various environmental factors. For instance, the addition of the Boc group occurs under aqueous conditions, while its removal requires the presence of strong acids . The stability of the Boc group allows it to resist various conditions, making it a versatile tool in organic synthesis.

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-11(13(17)18)10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSSNNBZEWBCOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2484420.png)

![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2484422.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2484427.png)

![methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2484428.png)

![3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2484430.png)

![2-Chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2484431.png)

![methyl 5-((1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2484437.png)